molecular formula C11H19N7 B3055890 Metazine CAS No. 67704-68-1

Metazine

Cat. No.: B3055890
CAS No.: 67704-68-1
M. Wt: 249.32 g/mol
InChI Key: XMLHQGBTKIZHSK-UHFFFAOYSA-N
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Description

Metazine, also known as trimetazidine, is a chemical compound primarily used as a vasodilator. It was discovered over 50 years ago and is commonly prescribed in Europe and Russia. This compound is used to treat angina pectoris, vertigo, tinnitus, and certain visual disturbances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metazine, or trimetazidine, is synthesized through a series of chemical reactions involving the condensation of hydrazine with ketones and aldehydes. The typical synthetic route involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions to ensure optimal yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Metazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trimetazidine N-oxide, while reduction can produce various reduced derivatives .

Scientific Research Applications

Metazine has a wide range of applications in scientific research, including:

Mechanism of Action

Metazine exerts its effects by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in metabolic pathways helps improve the efficiency of the heart muscle’s energy production, particularly under ischemic conditions. This compound targets mitochondrial enzymes and pathways involved in energy metabolism, thereby enhancing cellular function and reducing oxidative stress .

Comparison with Similar Compounds

Uniqueness of Metazine: this compound is unique in its dual action of inhibiting fatty acid oxidation and promoting glucose oxidation, which distinguishes it from other anti-anginal agents. This dual mechanism provides a more efficient energy production pathway for the heart muscle, making it particularly effective in treating ischemic conditions .

Properties

IUPAC Name

[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N7/c1-7(2)13-9-15-10(14-8(3)4)17-11(16-9)18(5)6-12/h7-8H,1-5H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLHQGBTKIZHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(C)C#N)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217988
Record name Metazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67704-68-1
Record name N-[4,6-Bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-N-methylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67704-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067704681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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